N-(2-(1-甲基吲哚-5-基)-2-吗啉基乙基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

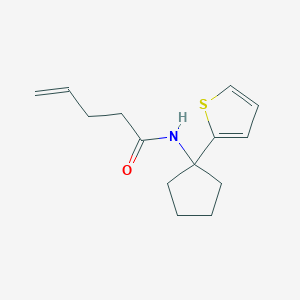

The compound appears to contain an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities .

Molecular Structure Analysis

The indole group in the compound is aromatic in nature, which means it has a stable ring structure that can participate in pi stacking interactions . The morpholinoethyl group could potentially participate in hydrogen bonding or dipole-dipole interactions.Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions readily due to the presence of excessive π-electrons . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the indole group could potentially make the compound relatively non-polar and lipophilic .科学研究应用

神经激肽-1受体拮抗作用

一项研究提出了一种口服活性、水溶性的神经激肽-1受体拮抗剂,在呕吐和抑郁模型中表现出显著的临床前疗效(Harrison et al., 2001)。这突显了具有类似分子框架的化合物在恶心和抑郁症治疗开发中的潜力。

大麻素受体相互作用

另一个研究重点是大麻素受体拮抗剂的分子相互作用,探讨了具有类似结构特征的化合物的拮抗性质,类似于N-(2-(1-甲基吲哚-5-基)-2-吗啉基乙基)丁酰胺。这些研究有助于理解大麻素受体的药效动力学,可能导致一系列疾病的新型治疗剂(Landsman et al., 1997)。

离子液体的合成和表征

对N-丁基-N-甲基吗啉溴化物作为离子液体中间体的合成和表征的研究展示了该化合物在创造具有高吸水性和热稳定性的物质方面的实用性。这可能对工业过程和新型材料的开发产生影响(Feng Rui-jiang, 2012)。

生物转化应用

使用红球菌Rhodococcus rhodochrous PA-34的全细胞将丁腈生物转化为丁酰胺是另一个感兴趣的领域。这项研究展示了生物催化剂用于生产丁酰胺,这是一种关键的化学商品。这类研究为化学合成开辟了可持续的途径,利用了生物系统的特异性和效率(Raj et al., 2007)。

吡喃并[3,2-c]色素衍生物的神经保护作用

最后,合成和评估带有吗啉/苯基哌嗪基团的新型吡喃并[3,2-c]色素衍生物的神经保护作用为神经退行性疾病的潜在治疗提供了见解。这些化合物对乙酰胆碱酯酶表现出显著活性,暗示了它们在管理阿尔茨海默病等疾病中的潜力(Sameem et al., 2017)。

作用机制

Target of Action

Similar indolin-2-one derivatives have been designed asacetylcholine esterase (AChE) inhibitors . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission.

Mode of Action

Similar compounds have been found to inhibit ache . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

属性

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-3-4-19(23)20-14-18(22-9-11-24-12-10-22)15-5-6-17-16(13-15)7-8-21(17)2/h5-6,13,18H,3-4,7-12,14H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAYHBVSCWKTDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)butyramide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)

![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)

![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)